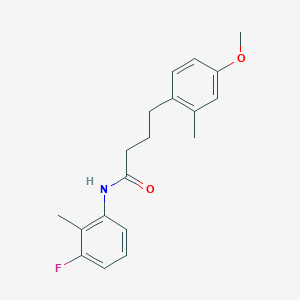![molecular formula C19H15N3O3 B306734 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B306734.png)
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid, also known as MQBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and modulating cell cycle progression. This compound has also been reported to inhibit bacterial growth by disrupting the bacterial cell wall and membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and hepatoprotective activity. Studies have reported that this compound possesses potent antioxidant activity, which can help in reducing oxidative stress and preventing cellular damage. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to exhibit hepatoprotective activity by reducing liver injury induced by various toxins.
实验室实验的优点和局限性
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of using this compound in lab experiments is its insolubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid, including exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and developing more efficient synthesis methods. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which can help in determining its potential for clinical use.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including cancer research, antimicrobial activity, and as an antioxidant agent. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and determine its potential for clinical use.
合成方法
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid can be synthesized through a multi-step process involving the reaction of 2-methyl-3-aminoquinoline with methyl 4-bromobenzoate, followed by the reaction of the resulting product with hydrazine hydrate and subsequent oxidation with potassium permanganate. The final product is obtained after purification using column chromatography.
科学研究应用
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid has been extensively studied for its potential applications in various fields, including cancer research, antimicrobial activity, and as an antioxidant agent. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and liver cancer cells. This compound has also been shown to possess significant antimicrobial activity against a wide range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
分子式 |
C19H15N3O3 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC 名称 |
4-[(E)-[(2-methylquinoline-3-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C19H15N3O3/c1-12-16(10-15-4-2-3-5-17(15)21-12)18(23)22-20-11-13-6-8-14(9-7-13)19(24)25/h2-11H,1H3,(H,22,23)(H,24,25)/b20-11+ |
InChI 键 |
KNUVXKHBXUUDRA-RGVLZGJSSA-N |
手性 SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)C(=O)O |
规范 SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)




